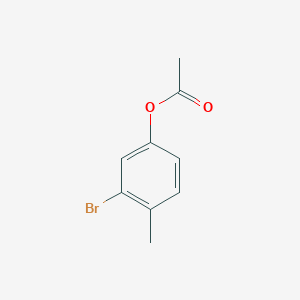

3-Bromo-4-methylphenyl acetate

Description

Contextualization of 3-Bromo-4-methylphenyl Acetate as a Bromoaryl Acetate

As a member of the bromoaryl acetate family, this compound is characterized by a bromine atom and an acetoxy group attached to a toluene-derived aromatic ring. Bromoaryl acetates are a significant class of organic compounds utilized as intermediates in a wide array of chemical transformations. The presence of the bromine atom, a good leaving group, facilitates various cross-coupling reactions, while the acetate group can be hydrolyzed to a phenol, offering another site for chemical modification. This dual functionality makes bromoaryl acetates like this compound valuable precursors in the synthesis of more complex molecules.

The reactivity of bromoaryl acetates is influenced by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the methyl group, being an electron-donating group, can influence the regioselectivity of certain reactions. The interplay between the bromo and acetate functionalities allows for sequential and selective reactions, a key strategy in modern synthetic organic chemistry.

Academic Significance in the Field of Synthetic and Mechanistic Organic Chemistry

The academic significance of this compound lies in its utility as a versatile reagent and a model compound for studying reaction mechanisms. In synthetic organic chemistry, it serves as a key starting material or intermediate in the construction of complex organic scaffolds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Mechanistic studies involving bromoaryl acetates contribute to a deeper understanding of reaction pathways and the factors that control them. For instance, investigations into the kinetics and stereochemistry of nucleophilic aromatic substitution reactions involving these substrates provide valuable insights into the electronic and steric effects of substituents on reaction rates and outcomes. Furthermore, the study of the relative reactivity of the bromo and acetate groups under different reaction conditions allows for the development of selective and orthogonal synthetic strategies.

Overview of Current Research Trajectories and Challenges Pertaining to this compound

Current research involving this compound and related bromoaryl acetates is focused on several key areas. One prominent trajectory is the development of novel catalytic systems that enable more efficient and sustainable cross-coupling reactions. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium, as well as the design of sophisticated ligands to enhance catalyst activity and selectivity.

Another area of active investigation is the application of bromoaryl acetates in the synthesis of biologically active molecules and functional materials. The ability to introduce diverse functional groups via the bromine atom makes these compounds attractive starting points for the preparation of pharmaceuticals, agrochemicals, and organic electronic materials.

Despite the utility of this compound, challenges remain. One challenge lies in achieving high regioselectivity in reactions involving multifunctional aromatic rings. The development of synthetic methods that can precisely control the site of reaction is a continuing goal. Additionally, ensuring the "greenness" of synthetic routes utilizing bromoaryl acetates, by minimizing waste and using environmentally benign reagents and solvents, is an ongoing focus of the chemical research community.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol chemscene.com |

| CAS Number | 1695460-92-4 chemscene.com |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

| Solubility | Not specified in search results |

Propriétés

IUPAC Name |

(3-bromo-4-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBXIGVVBQDOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Bromo-4-methylphenyl acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves esterification of 3-bromo-4-methylphenol with acetyl chloride or acetic anhydride under acidic catalysis. Reaction efficiency can be optimized by:

- Controlling temperature (e.g., 0–5°C for exothermic esterification).

- Using anhydrous conditions to minimize hydrolysis.

- Monitoring progress via TLC (e.g., silica gel plates, hexane:ethyl acetate 4:1) to track starting material consumption .

- Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : A singlet at δ ~2.1 ppm (acetate methyl), aromatic protons between δ 7.0–7.5 ppm (integration for substitution pattern), and methyl group splitting on the phenyl ring .

- ¹³C NMR : Carbonyl resonance at ~170 ppm (ester), aromatic carbons (110–140 ppm), and methyl groups (~20–25 ppm).

- IR : Strong C=O stretch at ~1740 cm⁻¹ (ester) and C-Br stretch near 560–620 cm⁻¹.

- Mass Spectrometry : Molecular ion peak ([M]⁺) matching the molecular formula (C₉H₉BrO₂) and fragmentation patterns for the acetate and bromine substituents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar derivatives of this compound?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and assign ambiguous signals.

- Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts).

- Use X-ray crystallography (if crystalline) to unambiguously determine the structure. SHELX programs are recommended for refinement, leveraging high-resolution data and addressing disorders (e.g., methyl group rotations) .

Q. What experimental strategies are recommended to study the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies :

- Prepare buffer solutions (pH 1–13) and incubate the compound at controlled temperatures (25–50°C).

- Monitor degradation via HPLC or UV-Vis spectroscopy (tracking acetate ester absorbance at ~210 nm).

- Mechanistic Insights :

- Use isotopic labeling (e.g., D₂O) to probe hydrolysis pathways.

- Analyze products (e.g., 3-bromo-4-methylphenol via GC-MS) to confirm cleavage mechanisms .

Q. How can researchers design experiments to investigate the role of this compound in modulating lipid bilayer dynamics?

- Methodological Answer :

- Membrane Incorporation Assays :

- Use fluorescence anisotropy with DPH probes to assess changes in membrane fluidity.

- Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms.

- Molecular Dynamics Simulations :

- Model interactions between the compound and lipid bilayers (e.g., POPC membranes) to predict partitioning behavior and steric effects .

Data Contradiction Analysis

- Scenario : Conflicting melting points reported for synthesized batches.

- Resolution :

- Verify purity via DSC (differential scanning calorimetry) and HPLC.

- Check for polymorphism by recrystallizing under different solvents (e.g., acetonitrile vs. methanol).

- Cross-reference with X-ray powder diffraction (XRPD) to identify crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.